molecular formula C18H16ClNO4 B2518970 methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 861209-26-9

methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No.: B2518970
CAS No.: 861209-26-9
M. Wt: 345.78
InChI Key: ADGPQFOXXMCWCA-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the molecular formula C18H16ClNO4. It is known for its unique structure, which includes a benzoxazine ring fused with a chlorobenzoyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-dihydro-2H-1,4-benzoxazine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is unique due to its fused benzoxazine and chlorobenzoyl structure. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Biological Activity

Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, synthesis methods, and potential applications based on existing research.

Chemical Structure

The compound has the molecular formula C18H16ClNO4C_{18}H_{16}ClNO_4 and features a benzoxazine ring fused with a chlorobenzoyl group. The structural representation can be summarized as follows:

Molecular Structure C18H16ClNO4\text{Molecular Structure }\text{C}_{18}\text{H}_{16}\text{ClNO}_4

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity . It has been shown to inhibit bacterial growth and acts as a bactericidal agent against various strains of bacteria. This activity is particularly important in the context of increasing antibiotic resistance.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound was noted to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties . Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-chlorobenzoyl chloride with 3-amino-2H-benzoxazine in the presence of a base.
    • Subsequent esterification with methyl acetate.
  • Cyclization:
    • Utilizing appropriate precursors to form the benzoxazine structure followed by acetylation.

Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool: In studies aimed at understanding apoptosis and inflammation mechanisms.

Properties

IUPAC Name

methyl 2-[4-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGPQFOXXMCWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Reactant of Route 4
methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Reactant of Route 5
methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Reactant of Route 6
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

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